N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, under appropriate conditions (temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials, catalysts, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, which also exhibit various biological activities.
Uniqueness
N-cyclopropyl-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unique due to the combination of the cyclopropyl, pyrimidine, and thiazole moieties in its structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-10(15-8-2-3-8)6-9-7-19-12(16-9)17-11-13-4-1-5-14-11/h1,4-5,7-8H,2-3,6H2,(H,15,18)(H,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPGXRNCBULTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.